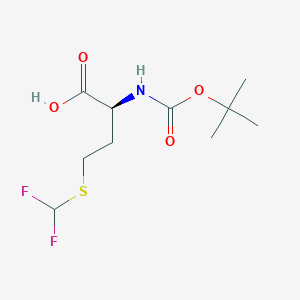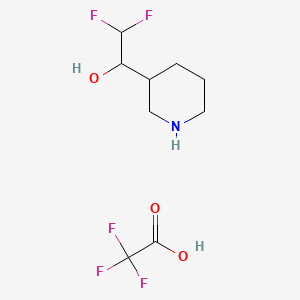
4-Bromo-3-((tert-butyldimethylsilyl)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-((tert-butyldimethylsilyl)oxy)benzonitrile is an organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((tert-butyldimethylsilyl)oxy)benzonitrile typically involves the protection of a hydroxyl group with a TBDMS group followed by bromination and nitrile formation. One common method includes:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent.
Bromination: The protected compound is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under suitable conditions.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-((tert-butyldimethylsilyl)oxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Deprotection: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while deprotection yields the free hydroxyl compound .
Scientific Research Applications
4-Bromo-3-((tert-butyldimethylsilyl)oxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-((tert-butyldimethylsilyl)oxy)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The TBDMS group provides steric protection, while the bromine atom and nitrile group offer sites for further functionalization. The compound can participate in various organic reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but with a propoxy group instead of a benzonitrile moiety.
(2-Bromoethoxy)-tert-butyldimethylsilane: Contains an ethoxy group instead of a benzonitrile moiety.
(6-Bromohexyloxy)-tert-butyldimethylsilane: Features a hexyloxy group instead of a benzonitrile moiety.
Uniqueness
4-Bromo-3-((tert-butyldimethylsilyl)oxy)benzonitrile is unique due to the presence of the benzonitrile group, which provides additional reactivity and potential for further functionalization compared to similar compounds .
Properties
Molecular Formula |
C13H18BrNOSi |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
4-bromo-3-[tert-butyl(dimethyl)silyl]oxybenzonitrile |
InChI |
InChI=1S/C13H18BrNOSi/c1-13(2,3)17(4,5)16-12-8-10(9-15)6-7-11(12)14/h6-8H,1-5H3 |
InChI Key |
HCUXMTUASCGJSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13450786.png)




![ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B13450819.png)





